![molecular formula C28H29NO2 B14613555 4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 59662-56-5](/img/structure/B14613555.png)
4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate: is a chemical compound known for its unique structural properties and applications in various fields It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves several steps:
Preparation of 4-Cyanobiphenyl: This can be achieved through the reaction of biphenyl with cupric cyanide in the presence of a suitable solvent.
Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction, where biphenyl is reacted with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxylate Group: The final step involves the esterification of the biphenyl compound with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to speed up the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the biphenyl structure.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the production of liquid crystals for display technologies and other electronic applications
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the octyl group can influence the compound’s solubility and membrane permeability. These interactions can affect various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-4’-n-pentylbiphenyl: Similar structure with a pentyl group instead of an octyl group.
4-Cyano-4’-n-pentyloxybiphenyl: Contains an ether linkage with a pentyl group.
4-Cyano-4’-n-octyloxybiphenyl: Similar structure with an ether linkage and an octyl group
Uniqueness
4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a cyano group, an octyl group, and a carboxylate group. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
59662-56-5 |
|---|---|
Molekularformel |
C28H29NO2 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C28H29NO2/c1-2-3-4-5-6-7-8-22-9-13-24(14-10-22)25-15-17-26(18-16-25)28(30)31-27-19-11-23(21-29)12-20-27/h9-20H,2-8H2,1H3 |
InChI-Schlüssel |
SFSVDJVBMDZGNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


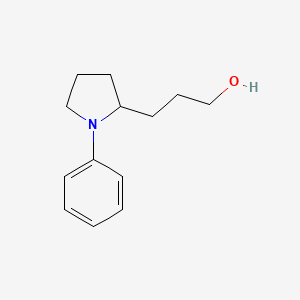
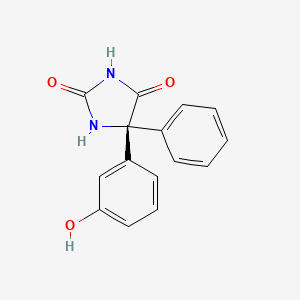
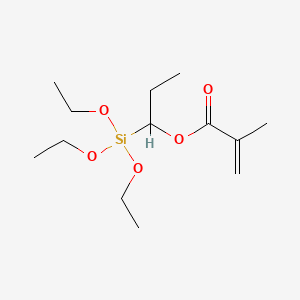
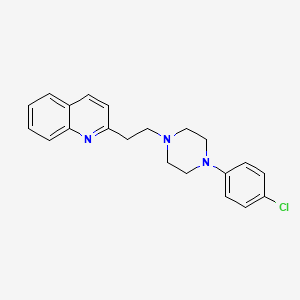
![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
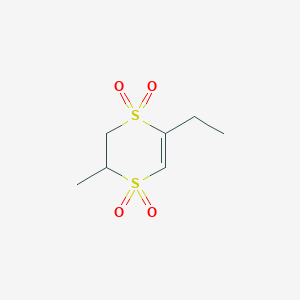


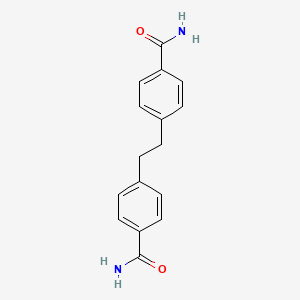
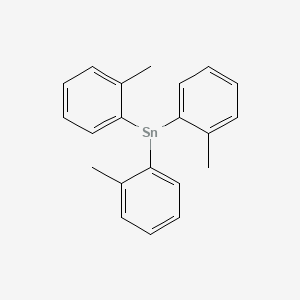
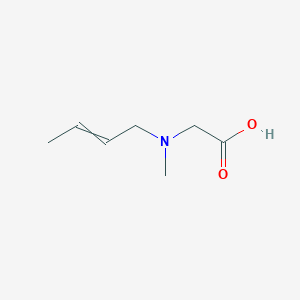
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
